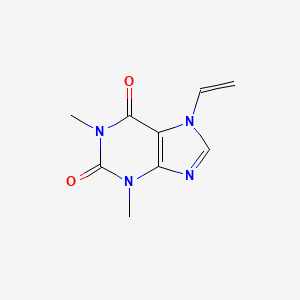

1H-Purine-2,6-dione, 7-ethenyl-3,7-dihydro-1,3-dimethyl-

Description

1H-Purine-2,6-dione, 7-ethenyl-3,7-dihydro-1,3-dimethyl- (hereafter referred to as the "ethenyl derivative") is a xanthine-based compound characterized by a purine-2,6-dione core substituted with a 7-ethenyl group and methyl groups at the 1- and 3-positions. This structure places it within the methylxanthine family, which includes pharmacologically significant compounds like theophylline and caffeine. The ethenyl group at position 7 introduces unique steric and electronic properties, distinguishing it from other derivatives .

Properties

IUPAC Name |

7-ethenyl-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c1-4-13-5-10-7-6(13)8(14)12(3)9(15)11(7)2/h4-5H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDIHAIDKESSPJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176787 | |

| Record name | 1H-Purine-2,6-dione, 7-ethenyl-3,7-dihydro-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22247-84-3 | |

| Record name | 1H-Purine-2,6-dione, 7-ethenyl-3,7-dihydro-1,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022247843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Purine-2,6-dione, 7-ethenyl-3,7-dihydro-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1H-Purine-2,6-dione, 7-ethenyl-3,7-dihydro-1,3-dimethyl- typically involves the following steps:

Starting Materials: The synthesis begins with purine derivatives, which are readily available from commercial sources.

Reaction Conditions: The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction.

Industrial Production: On an industrial scale, the compound can be produced through the extraction and purification of natural sources such as tea leaves, cocoa beans, or kola nuts.

Chemical Reactions Analysis

1H-Purine-2,6-dione, 7-ethenyl-3,7-dihydro-1,3-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

1H-Purine-2,6-dione, 7-ethenyl-3,7-dihydro-1,3-dimethyl- has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme activities.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of certain diseases or as a diagnostic tool.

Mechanism of Action

The mechanism of action of 1H-Purine-2,6-dione, 7-ethenyl-3,7-dihydro-1,3-dimethyl- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

The biological and chemical behavior of xanthine derivatives is heavily influenced by substituents at the 7-position. Below is a comparative analysis of the ethenyl derivative and key analogues:

Table 1: Structural and Physicochemical Comparison

Notes:

- logP : The ethenyl derivative’s logP is unreported, but its ethyl analogue (logP = -0.546) suggests moderate hydrophilicity due to shorter alkyl chains .

- Electronic Effects : The ethenyl group’s electron-rich double bond may engage in π-π stacking or hydrogen bonding, contrasting with electron-donating groups like hydroxyethyl in etophylline .

Protease Inhibition

In contrast, bulkier derivatives like 7-decanoyl or 7-(2-hydroxy-3-butynyl) (CAS 65412-51-3) may face steric hindrance, reducing efficacy .

Bronchodilation

Etophylline’s hydroxyl group enhances solubility, a feature absent in the ethenyl derivative, which may limit its pharmacokinetic profile .

Acetylcholinesterase Inhibition

Derivatives like 7-alkynylmethylamine-substituted purine-2,6-diones (e.g., 7-prop-2-yn-1-yl) exhibit acetylcholinesterase inhibitory activity. The ethenyl group’s electronic profile may similarly interact with the enzyme’s active site, though this requires validation .

Computational and Experimental Studies

- Similar analyses for the ethenyl derivative could elucidate its reactivity and binding modes .

Biological Activity

1H-Purine-2,6-dione, 7-ethenyl-3,7-dihydro-1,3-dimethyl-, with the molecular formula C9H12N4O2 and CAS number 22247-84-3, is a derivative of purine known for its diverse biological activities. This compound is primarily studied for its potential applications in medicinal chemistry and biological research.

| Property | Value |

|---|---|

| Molecular Formula | C9H12N4O2 |

| Molar Mass | 206.22 g/mol |

| CAS Number | 22247-84-3 |

| Structural Formula | Structural Formula |

The biological activity of 1H-Purine-2,6-dione, 7-ethenyl-3,7-dihydro-1,3-dimethyl- is attributed to its interaction with various molecular targets within biological systems. It is believed to modulate several enzymatic pathways and cellular processes:

- Enzyme Inhibition : The compound has been shown to inhibit phosphodiesterases (PDEs), which are critical in regulating intracellular signaling pathways. For instance, studies have reported that derivatives of this compound exhibit IC50 values ranging from 2.44 µM to 5 µM against PDE4B1 .

- Receptor Interaction : Research indicates that it may interact with dopamine receptors, although the affinity varies among different derivatives. For example, one study noted a Ki value of approximately 4.39 µM for certain derivatives at the D2 receptor .

Antimicrobial Activity

Several studies have explored the antimicrobial properties of purine derivatives, including 1H-Purine-2,6-dione, 7-ethenyl-3,7-dihydro-1,3-dimethyl-. The compound has shown promising results against various bacterial strains:

- Gram-positive Bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative Bacteria : Exhibited activity against Escherichia coli and Salmonella typhi.

The Minimum Inhibitory Concentration (MIC) values for these activities ranged from 0.0039 to 0.025 mg/mL .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various purine derivatives, including our compound of interest. The results indicated significant zones of inhibition against tested pathogens:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

| Bacillus subtilis | 22 |

| Salmonella typhi | 17 |

These findings suggest that modifications in the purine structure can enhance antimicrobial properties.

Study on Phosphodiesterase Inhibition

Another study focused on the phosphodiesterase inhibitory activity of purine derivatives. The results highlighted that specific structural modifications led to enhanced potency against PDE4B1:

| Compound | IC50 (µM) |

|---|---|

| Compound A | 2.44 |

| Compound B | 4.39 |

| Compound C | 5.00 |

This data underscores the importance of structural variations in optimizing biological activity.

Q & A

Q. What are the recommended synthetic routes for 1H-Purine-2,6-dione derivatives, and how can reaction conditions be optimized?

The synthesis of purine-dione derivatives typically involves multi-step condensation and substitution reactions. For example, the purine core can be constructed via formamide-mediated cyclization, followed by alkylation or nucleophilic substitution to introduce substituents like ethenyl or methyl groups . Key parameters include:

- Temperature control : Elevated temperatures (80–120°C) are often required for ring closure.

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance substitution efficiency.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

Purification often employs recrystallization using ethanol/water mixtures, leveraging solubility differences .

Q. How can researchers characterize the structural integrity of this compound?

Comprehensive characterization requires:

Q. What preliminary biological assays are suitable for evaluating its activity?

Given structural similarity to theophylline (a phosphodiesterase inhibitor), prioritize:

- Enzyme inhibition assays : Measure IC₅₀ against PDE4 or adenosine receptors using fluorescence-based substrates .

- Cell viability assays : Test cytotoxicity in HEK293 or A549 cells via MTT assays (dose range: 1–100 µM).

- Binding studies : Surface plasmon resonance (SPR) to assess affinity for adenosine A₂A receptors .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity?

Rational design strategies include:

- Substituent engineering : Introduce electron-withdrawing groups (e.g., -NO₂) at the 8-position to modulate adenosine receptor affinity .

- Hybridization : Conjugate with phenylpiperazine moieties (via ethyl spacers) to improve blood-brain barrier penetration .

- Stereochemical control : Chiral HPLC to isolate enantiomers and evaluate pharmacokinetic differences .

Q. What methodologies resolve solubility limitations in in vitro studies?

- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without cytotoxicity .

- Salt formation : React with HCl or sodium acetate to generate water-soluble salts (e.g., 10–20 mM in PBS) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .

Q. How should researchers address contradictions in reported solubility data?

Discrepancies (e.g., 176 mM vs. 38 mM at 30°C) may arise from:

- Purity differences : Validate compound purity via DSC (melting point: 208–210°C) .

- Experimental variables : Standardize pH (7.4), temperature, and ionic strength.

- Analytical methods : Cross-validate using UV spectrophotometry and gravimetric analysis .

Q. What advanced analytical techniques confirm batch-to-batch consistency?

- Thermogravimetric analysis (TGA) : Detect residual solvents (<0.1% w/w).

- X-ray powder diffraction (XRPD) : Ensure polymorphic consistency (e.g., Form I vs. Form II).

- LC-MS/MS : Quantify degradation products (e.g., oxidation at the ethenyl group) .

Comparative Research Questions

Q. How does this compound differ mechanistically from theophylline?

While both are purine derivatives, the ethenyl group in this compound reduces steric hindrance at the 7-position, potentially enhancing PDE4B selectivity over PDE3A. Computational docking (AutoDock Vina) predicts stronger hydrogen bonding with Gln³⁰⁷ in PDE4B .

Q. What structural features explain its reduced cytotoxicity compared to caffeine analogs?

The ethenyl group lowers logP (calculated: 0.8 vs. 1.2 for caffeine), reducing membrane permeability and off-target effects. In vitro data show IC₅₀ > 50 µM in hepatocytes, vs. 20 µM for caffeine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.